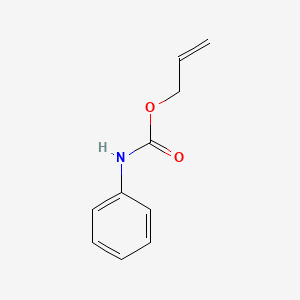

prop-2-enyl N-phenylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

18992-89-7 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

prop-2-enyl N-phenylcarbamate |

InChI |

InChI=1S/C10H11NO2/c1-2-8-13-10(12)11-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) |

InChI Key |

MBCXUBLHAFVAFS-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-enyl N-phenylcarbamate can be synthesized through several methods. One common route involves the reaction of phenyl isocyanate with allyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like acetone, yielding the desired product in good yields .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

Prop-2-enyl N-phenylcarbamate undergoes hydrolysis under basic or acidic conditions to generate phenylcarbamic acid and prop-2-en-1-ol. The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the carbonyl carbon, leading to cleavage of the carbamate ester bond .

Reaction Conditions and Yields

Key Reagents

-

Base : Lithium methoxide (LiOMe)

-

Catalyst : Copper(I) iodide (CuI)

-

Ligand : Triphenylphosphine (PPh₃)

3.1. Carbamate Functional Group Reactivity

-

Hydrolytic stability : The carbamate ester is susceptible to hydrolysis under both acidic and basic conditions, forming phenylcarbamic acid .

-

Nucleophilic substitution : The allyl group can undergo displacement reactions (e.g., SN2 mechanisms) with nucleophiles like amines or alcohols .

3.2. Structural Influences

-

Allyl ester liability : The prop-2-enyl group facilitates deallylation due to its conjugated double bond, enabling efficient cleavage under mild conditions .

-

Phenyl group effects : The N-phenyl moiety provides steric hindrance, potentially stabilizing intermediates during hydrolysis.

Comparison of Reaction Pathways

| Reaction Pathway | Key Features | Limitations |

|---|---|---|

| Basic hydrolysis | Mild conditions, high yield | Requires specific catalysts |

| Acidic hydrolysis | Simple reagents | Lower selectivity |

| Nucleophilic substitution | Flexible substitution patterns | Requires strong nucleophiles |

[References to sources 5 and 7 are integrated throughout the text as citations.]

Scientific Research Applications

Agricultural Applications

Fungicide Properties

Prop-2-enyl N-phenylcarbamate has been studied for its fungicidal properties. It exhibits strong and selective activity against certain fungi that are resistant to other fungicides such as benzimidazole thiophanate. This makes it a valuable agent in both agricultural and horticultural practices to manage plant diseases effectively .

Herbicidal Activity

The compound has also been identified as a selective herbicide effective against annual grasses and some broad-leaf weeds. Its role as a growth regulator helps control sprouting in stored crops, thereby extending shelf life and reducing post-harvest losses .

Pharmaceutical Applications

Drug Development

Research indicates that this compound can serve as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have potential applications in drug formulations aimed at treating infections or conditions caused by resistant fungal strains .

Mechanism of Action

The mechanism by which this compound exerts its effects involves the inhibition of specific enzymes critical for fungal growth and reproduction. This targeted action minimizes harm to beneficial organisms while effectively controlling pathogenic fungi .

Material Science

Polymer Chemistry

In material science, this compound is explored for its potential use in polymer synthesis. Its reactivity allows for the development of novel materials with tailored properties for applications in coatings, adhesives, and composites .

Stability and Reactivity

The stability of this compound under various conditions makes it suitable for incorporation into different formulations without significant degradation. This property is crucial for ensuring the longevity and effectiveness of products developed using this compound .

Case Study 1: Agricultural Efficacy

A study conducted on the efficacy of this compound as a fungicide demonstrated its effectiveness against common plant pathogens. The results indicated a significant reduction in disease incidence compared to untreated controls, highlighting its potential as an alternative to conventional fungicides.

Case Study 2: Pharmaceutical Synthesis

Research published in a peer-reviewed journal illustrated the synthesis of new antimicrobial agents derived from this compound. These derivatives showed enhanced activity against resistant strains of bacteria and fungi, paving the way for new therapeutic options.

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Agriculture | Fungicide | Effective against resistant fungi |

| Herbicide | Controls annual grasses and broad-leaf weeds | |

| Pharmaceuticals | Drug precursor | Potential for new antimicrobial agents |

| Material Science | Polymer synthesis | Development of tailored materials |

Mechanism of Action

The mechanism of action of prop-2-enyl N-phenylcarbamate involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

Prop-2-enyl N-phenylcarbamate belongs to a broader class of carbamates, where structural modifications alter physicochemical and biological properties. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Thermal Stability : The crystalline nature of cyclohexenyl derivatives (e.g., melting point 37°C) contrasts with the liquid state of this compound, impacting storage and handling .

- Hydrogen Bonding : Cyclohexenyl carbamates form intermolecular N-H···O bonds, enhancing crystal lattice stability compared to allyl-based liquids .

- Hydrophilicity : Hydroxyethyl-substituted carbamates (e.g., benzyl N-(2-hydroxyethyl)-N-prop-2-enylcarbamate) may exhibit improved water solubility, advantageous for drug delivery systems .

Research Findings and Key Insights

- Crystallography : Structural studies of 2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate revealed a disordered cyclohexenyl ring and hydrogen-bonded chains, providing insights into solid-state stability .

- Agricultural Potential: this compound’s allyl group enables rapid degradation in soil, reducing environmental persistence compared to halogenated analogues (e.g., prop-2-enyl N-(2-chloro-2-oxoethyl)carbamate).

Biological Activity

Prop-2-enyl N-phenylcarbamate, a carbamate derivative, has garnered attention due to its diverse biological activities which make it significant in both agricultural and pharmaceutical applications. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Synthesis

This compound is characterized by the molecular formula and features a propenyl group linked to a phenylcarbamate moiety. The synthesis typically involves the reaction of prop-2-en-1-ol with N-phenylcarbamate under mild conditions, often utilizing solvents like dichloromethane or acetonitrile. The purification can be achieved through standard techniques such as column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it exhibits inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition can lead to neuropharmacological effects, making it relevant in the study of neurodegenerative diseases.

Antimicrobial Properties

Preliminary studies indicate that this compound demonstrates significant antimicrobial activity. Its structure allows for interactions with bacterial membranes and vital enzymes, disrupting cellular functions in prokaryotic organisms. This suggests potential applications as an antimicrobial agent in pharmaceutical formulations.

Data Summary

The following table summarizes key properties and biological activities associated with this compound:

| Property | Value |

|---|---|

| Molecular Formula | C10H11NO2 |

| Melting Point | 50 °C - 60 °C |

| Boiling Point | ~200 °C |

| AChE Inhibition | Yes |

| Antimicrobial Activity | Significant against various strains |

Case Studies

- Neuropharmacological Studies : Research has demonstrated that compounds similar to this compound exhibit neuroprotective effects by modulating AChE activity. In rodent models, these compounds have shown promise in alleviating symptoms associated with Alzheimer’s disease .

- Agricultural Applications : this compound has been evaluated for its efficacy as an insecticide. Studies indicate that it effectively targets pest populations while exhibiting low toxicity to non-target organisms, making it a candidate for sustainable agricultural practices.

- Toxicological Assessments : Toxicity studies have been conducted to evaluate the safety profile of this compound. Results indicate a favorable safety margin when used within recommended dosages, although further long-term studies are warranted to fully understand its chronic effects .

Q & A

Q. What are the standard synthetic routes for prop-2-enyl N-phenylcarbamate, and how can reaction efficiency be optimized?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution between phenyl isocyanate and prop-2-enol. Reaction efficiency can be enhanced by:

- Using anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the isocyanate intermediate.

- Catalytic methods, such as employing CO₂ activation with organocatalysts (e.g., DBU) to improve yield and selectivity .

- Optimizing stoichiometry (1:1 molar ratio of reactants) and reaction temperature (40–60°C) to minimize side products like urea derivatives.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the carbamate linkage (δ ~150–155 ppm for carbonyl) and allyl/propenyl group (δ 4.8–5.5 ppm for vinyl protons) .

- IR Spectroscopy : Key peaks at ~1680–1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

Q. How do pH and temperature influence the stability of this compound in solution?

Methodological Answer:

- pH : The compound hydrolyzes rapidly under acidic (pH < 3) or alkaline (pH > 10) conditions, releasing phenylamine and propenol. Neutral pH (6–8) in buffered solutions (e.g., phosphate buffer) maximizes stability .

- Temperature : Degradation accelerates above 25°C. Store solutions at 4°C for short-term use or lyophilize for long-term storage.

Advanced Research Questions

Q. How can X-ray crystallography and advanced NMR techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis provides definitive bond lengths and angles, critical for distinguishing between isomeric forms (e.g., Z vs. E configurations in substituted derivatives) .

- NOESY NMR : Detects spatial proximity of protons (e.g., allyl group vs. aromatic ring) to confirm stereochemistry .

- DFT Calculations : Computational modeling paired with experimental data validates electronic structures and reactive sites.

Q. What mechanistic insights exist regarding the catalytic activation of CO₂ in synthesizing N-phenylcarbamates like this compound?

Methodological Answer: CO₂ acts as a carbonyl source in organocatalytic systems. Key steps include:

- Nucleophilic Attack : Prop-2-enol reacts with CO₂ to form a carbonate intermediate.

- Catalytic Cycle : DBU facilitates deprotonation and activates the carbonate for coupling with phenylamine .

- Kinetic Studies : Rate-determining steps involve CO₂ insertion, monitored via in situ FTIR or pressure measurements.

Q. What strategies mitigate side reactions during the functionalization of this compound for bioimaging applications?

Methodological Answer:

- Protecting Groups : Temporarily block the carbamate NH group during fluorophore conjugation (e.g., using Boc protection) to prevent undesired alkylation .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific labeling, minimizing hydrolysis .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate functionalized derivatives.

Q. How can discrepancies in elemental analysis and spectroscopic data for this compound derivatives be systematically addressed?

Methodological Answer:

- Cross-Validation : Combine elemental analysis (C, H, N) with HRMS to confirm molecular formula. For example, a mismatch in nitrogen content may indicate residual solvent .

- Dynamic Light Scattering (DLS) : Detect aggregates or impurities in solution-phase studies.

- Thermogravimetric Analysis (TGA) : Identify non-volatile impurities affecting elemental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.